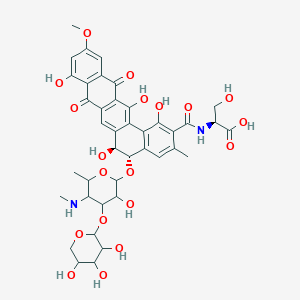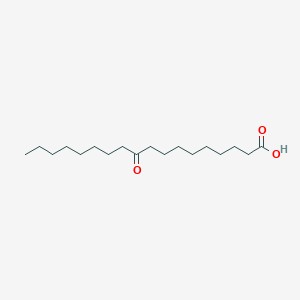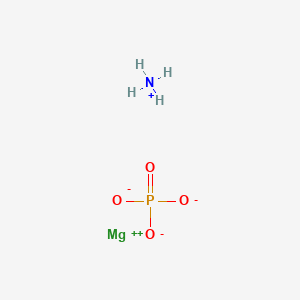
Fosfato de magnesio y amonio
Descripción general
Descripción
Ammonium magnesium phosphate is an inorganic phosphate that is the ammonium magnesium salt of phosphoric acid. It has a role as a fertilizer. It is an inorganic phosphate, an ammonium salt and a magnesium salt. It contains a phosphate(3-).
The mineral magnesium ammonium phosphate with the formula NH4MgPO4. It is associated with urea-splitting organisms in a high magnesium, high phosphate, alkaline environment. Accumulation of crystallized struvite is found in the urinary tract as struvite CALCULI and as scale on sewage system equipment and wastewater pipes.
Aplicaciones Científicas De Investigación
Tratamiento de aguas residuales
El fosfato de magnesio y amonio se utiliza en el tratamiento de aguas residuales . El compuesto se utiliza para eliminar el ortofosfato de las aguas residuales, lo que puede provocar la eutrofización, un problema ambiental global debido al aumento de la descarga de ortofosfato en los cuerpos de agua como resultado del aumento de las actividades agrícolas e industriales . La tecnología comercial actual utilizada para eliminar el ortofosfato utiliza cristales de calcio o magnesio, llamados hidroxiapatita y this compound .
Recuperación de fósforo
El this compound juega un papel importante en la recuperación electroquímica del fósforo de fuentes orgánicas e inorgánicas . El uso de electrodos sacrificiales de magnesio, como las aleaciones AZ31, condujo a la eliminación de fósforo de la solución de más del 90%, lo que permitió la recuperación tanto de ortofosfatos como de fósforo orgánico (glifosato) como estruvita, brucita y otros compuestos amorfos .
Producción de fertilizantes
La producción de fertilizantes a partir de fósforo recuperado se ha convertido en una alternativa a la producción basada en roca fosfórica . El fósforo recuperado se puede utilizar para producir fertilizantes, contribuyendo a la economía circular y al desarrollo sostenible .
Aplicaciones agrícolas
El this compound se utiliza en la agricultura para mejorar la calidad de los cultivos y reducir la pérdida de nutrientes en el campo . El compuesto se aplica al suelo para proporcionar nutrientes esenciales a las plantas .
Protección del medio ambiente acuático
El uso de this compound en el tratamiento de aguas residuales ayuda a proteger el medio ambiente acuático al prevenir la eutrofización . La eutrofización puede conducir a la degradación del agua y la muerte de plantas, animales y otros microorganismos vivos acuáticos .
Aplicaciones industriales
El this compound tiene aplicaciones industriales de amplio espectro debido a su capacidad para eliminar los contaminantes del agua ortofosfato . Esto lo convierte en un recurso valioso en industrias que generan aguas residuales con altas concentraciones de fosfato y amoníaco .
Mecanismo De Acción
Target of Action
Ammonium magnesium orthophosphate, also known as struvite, primarily targets phosphorus and nitrogen compounds in wastewater . It plays a crucial role in the removal of these compounds, thereby reducing eutrophication and improving water quality .
Mode of Action
Ammonium magnesium orthophosphate interacts with its targets by forming crystalline structures . This compound is used in wastewater treatment processes to remove high concentrations of phosphate and ammonia . The removal process involves the formation of struvite crystals, which encapsulate the target compounds and facilitate their removal .
Biochemical Pathways
The biochemical pathways affected by ammonium magnesium orthophosphate primarily involve the cycling of phosphorus. Phosphorus is an essential nutrient for plant growth and development . In the soil environment, phosphorus undergoes various transformations, including mineralization and immobilization, weathering, and precipitation . Ammonium magnesium orthophosphate plays a role in these transformations, particularly in the solubilization of phosphate .
Pharmacokinetics
The pharmacokinetics of ammonium magnesium orthophosphate are largely determined by its physical and chemical propertiesIts solubility and reactivity in water play a crucial role in its bioavailability .
Result of Action
The primary result of ammonium magnesium orthophosphate’s action is the removal of phosphorus and nitrogen compounds from wastewater . This leads to a reduction in eutrophication and an improvement in water quality . Additionally, the recovered phosphorus and nitrogen can potentially be reused, contributing to resource recovery and circular economy .
Action Environment
The action of ammonium magnesium orthophosphate is influenced by various environmental factors. These include the concentration of target compounds in the wastewater, the pH of the solution, and the presence of other ions . These factors can affect the compound’s efficacy and stability .
Análisis Bioquímico
Biochemical Properties
Ammonium magnesium orthophosphate plays a significant role in biochemical reactions, particularly in the context of urinary tract infections and kidney stone formation. It interacts with urease-producing bacteria, such as Proteus and Klebsiella, which hydrolyze urea to produce ammonia. This process increases the pH of the urine, leading to the precipitation of ammonium magnesium orthophosphate . The compound also interacts with calcium carbon-apatite, forming mixed stones in the urinary tract .
Cellular Effects
Ammonium magnesium orthophosphate affects various types of cells and cellular processes, particularly in the urinary system. It can lead to the formation of large kidney stones, which can obstruct the urinary tract and cause significant pain and infection . The presence of ammonium magnesium orthophosphate in the urine can also influence cell signaling pathways and gene expression related to inflammation and immune response . Additionally, it can impact cellular metabolism by altering the pH balance within the urinary tract .
Molecular Mechanism
The molecular mechanism of ammonium magnesium orthophosphate involves its interaction with urease-producing bacteria. The hydrolysis of urea by these bacteria produces ammonia, which increases the pH of the urine and promotes the crystallization of ammonium magnesium orthophosphate . This process is further facilitated by the presence of magnesium and phosphate ions in the urine. The compound can also inhibit certain enzymes involved in the regulation of urinary pH, leading to further precipitation and stone formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium magnesium orthophosphate can change over time. The compound is relatively stable in alkaline conditions but can degrade in acidic environments . Long-term studies have shown that the presence of ammonium magnesium orthophosphate in the urine can lead to chronic kidney infections and recurrent stone formation . In vitro studies have demonstrated that the compound can persist in the urinary tract for extended periods, leading to ongoing cellular damage and inflammation .
Dosage Effects in Animal Models
The effects of ammonium magnesium orthophosphate vary with different dosages in animal models. At low doses, the compound may not cause significant harm, but at higher doses, it can lead to the rapid formation of large kidney stones and severe urinary tract obstruction . Toxic effects at high doses include renal failure, severe pain, and systemic infection . Threshold effects have been observed, where a certain concentration of the compound is required to initiate stone formation .
Metabolic Pathways
Ammonium magnesium orthophosphate is involved in metabolic pathways related to phosphate and magnesium homeostasis. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea to ammonia . The compound also affects the metabolic flux of phosphate and magnesium ions, leading to changes in their levels within the urinary tract . These interactions can influence the overall metabolic balance and contribute to the formation of kidney stones .
Transport and Distribution
Within cells and tissues, ammonium magnesium orthophosphate is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that recognize phosphate and magnesium ions . The compound can accumulate in the renal pelvis and other parts of the urinary tract, leading to localized crystallization and stone formation . Its distribution is influenced by factors such as urine pH and the presence of other ions .
Subcellular Localization
Ammonium magnesium orthophosphate is primarily localized in the renal pelvis and urinary tract, where it forms crystalline deposits . It can also be found in subcellular organelles such as lysosomes and endosomes, where it may influence cellular functions . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments . This subcellular distribution can impact its activity and function within the cells.
Propiedades
IUPAC Name |
azanium;magnesium;phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZRMHIULZDAKC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4MgNO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15490-91-2 (Parent) | |
| Record name | Ammonium magnesium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00872567 | |
| Record name | Ammonium magnesium phosphate ((NH4)Mg(PO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid; [Hawley] Insoluble in water; [MSDSonline] | |
| Record name | Phosphoric acid, ammonium magnesium salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium magnesium phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7956 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7785-21-9, 143601-25-6 | |
| Record name | Ammonium magnesium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, ammonium magnesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, ammonium magnesium salt (1:1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium magnesium phosphate ((NH4)Mg(PO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium magnesium orthophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM MAGNESIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76YP0J930V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of ammonium magnesium phosphate hexahydrate?
A1: The molecular formula is NH4MgPO4·6H2O, and its molecular weight is 245.41 g/mol.
Q2: How can I identify ammonium magnesium phosphate using spectroscopic techniques?
A2: Infrared spectroscopy can be used for quantitative determination of ammonium magnesium phosphate in mixtures like urinary calculi. Specific absorption peaks are analyzed for this purpose. []
Q3: How does the thermal decomposition of ammonium magnesium phosphate occur?
A3: Ammonium magnesium phosphate hexahydrate undergoes a two-stage decomposition process when heated. [] The first stage involves the loss of water molecules, while the second stage leads to the formation of magnesium pyrophosphate (Mg2P2O7).
Q4: What is the standard molar enthalpy of formation of ammonium magnesium phosphate monohydrate?
A4: The standard molar enthalpy of formation of NH4MgPO4·H2O is −2185.43 ± 13.80 kJ/mol at 298.15 K. []
Q5: Does ammonium magnesium phosphate exhibit any significant catalytic properties?
A5: While ammonium magnesium phosphate is not widely recognized for its catalytic activity, there is limited research on its potential catalytic applications. Further investigation is needed to explore this aspect.
Q6: Are there any computational chemistry studies or QSAR models available for ammonium magnesium phosphate?
A6: There is limited publicly available information on computational chemistry studies or QSAR models specifically for ammonium magnesium phosphate.
Q7: Is ammonium magnesium phosphate used in any therapeutic applications?
A7: Ammonium magnesium phosphate itself is not used as a therapeutic agent. It is primarily known for its presence in struvite urinary stones.
Q8: What analytical methods are commonly used to characterize and quantify ammonium magnesium phosphate?
A9: X-ray diffraction (XRD) is a powerful technique for identifying and quantifying ammonium magnesium phosphate in various samples, including urinary stones. [] Infrared spectroscopy is also employed for quantitative analysis, particularly in mixed samples. [] Wet chemical methods have been developed for determining the composition of encrustations containing ammonium magnesium phosphate. []
Q9: What factors influence the dissolution of ammonium magnesium phosphate?
A11: The dissolution of ammonium magnesium phosphate is influenced by factors such as pH, temperature, and the presence of other ions in the solution. Lowering the pH can increase its solubility. []
Q10: Can lemon or orange juice inhibit the formation of struvite crystals?
A12: In vitro studies suggest that both lemon and orange juice can inhibit the growth of struvite crystals. Lemon juice exhibited a stronger inhibitory effect compared to orange juice. []
Q11: How can ammonium magnesium phosphate be recycled and what are its potential uses?
A13: Ammonium magnesium phosphate recovered from wastewater can be utilized as a slow-release fertilizer, providing essential nutrients like nitrogen, phosphorus, and magnesium to plants. [, ]
Q12: What are the historical milestones in ammonium magnesium phosphate research?
A14: Early research on ammonium magnesium phosphate focused on its presence in urinary stones and its formation mechanisms. [, ] Later studies explored its potential as a fertilizer and its recovery from wastewater. [, ] More recent research investigates its applications in various fields, including biomaterials and environmental remediation. [, ]
Q13: How does the morphology of ammonium magnesium phosphate crystals vary?
A16: Ammonium magnesium phosphate crystals exhibit various morphologies depending on the growth conditions. [, , ] Factors like pH, temperature, and the presence of additives can influence crystal habit and size.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
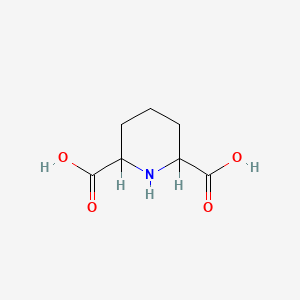
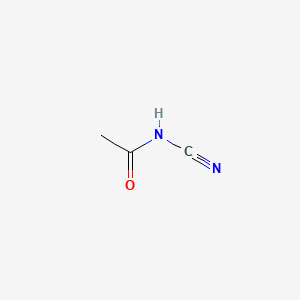


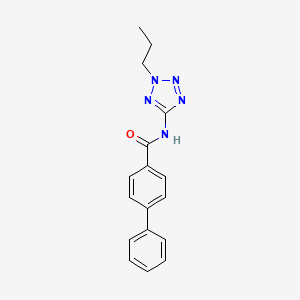

![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)
![5-(methoxymethyl)-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1216017.png)
![2-(4-Methoxyphenyl)-3-propylimidazo[4,5-b]quinoxaline](/img/structure/B1216019.png)
![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)
![6-[[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl]-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B1216023.png)
